4-(2-Benzylphenoxy)piperidine
Overview
Description
4-(2-Benzylphenoxy)piperidine is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzylphenoxy)piperidine typically involves the reaction of 2-benzylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-benzylphenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions due to their efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various piperidine derivatives in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzylphenoxy)piperidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced piperidine derivatives .
Scientific Research Applications
4-(2-Benzylphenoxy)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: It serves as a biochemical tool in proteomics research.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Benzylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system by interacting with neurotransmitter receptors. They can modulate the activity of these receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Benproperine: An antitussive agent used to treat cough.
4-Piperidino-Piperidine: A compound with similar structural features and pharmacological properties.
Uniqueness
4-(2-Benzylphenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylphenoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(2-benzylphenoxy)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-15(7-3-1)14-16-8-4-5-9-18(16)20-17-10-12-19-13-11-17/h1-9,17,19H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBQOBOSIQUVSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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